2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-2-6(8(13)10-4-5)11-7(12)3-9/h2,4H,3H2,1H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRMDGSHAQVPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide typically involves the chlorination of a precursor compound followed by the introduction of the acetamide group. One common method involves the reaction of 5-methyl-2-oxo-1H-pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide may involve large-scale chlorination and amide formation reactions. The process typically requires the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that derivatives of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .
Cancer Research
There is ongoing research into the compound's efficacy against cancer cells. Preliminary studies have shown that it may induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
Agricultural Applications
Herbicide Development
2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide serves as an intermediate in the synthesis of herbicides. Compounds derived from it have shown effectiveness in controlling broadleaf weeds without harming crops like soybeans and cotton . This application is particularly relevant in the development of selective herbicides that target specific weed species.
Pesticides
In addition to herbicides, this compound may also find applications in developing pesticides. Its structural properties suggest potential effectiveness against various pests, contributing to integrated pest management strategies .
Materials Science Applications
Polymer Chemistry
The compound can be utilized in polymer synthesis. Its reactive functional groups allow for incorporation into polymer chains, potentially enhancing the properties of materials used in coatings, adhesives, and other industrial applications .
Nanotechnology
Recent advancements suggest that derivatives of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide could be used to create nanomaterials with specific functionalities. Research is exploring its role in synthesizing nanoparticles that exhibit unique optical and electronic properties, which could be useful in various high-tech applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chloroacetamide Derivatives
Structural Analogues and Substituent Variations
The following table compares 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide with five related compounds, emphasizing substituent differences, synthesis routes, and biological activities:
Biological Activity
2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound is characterized by its chloroacetamide group and a pyridine derivative, contributing to its unique biological properties. The molecular formula is .
The biological activity of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common drug targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity
Cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. The half-maximal cytotoxic concentration (CC50) was determined.
| Cell Line | CC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
The compound exhibited acceptable cytotoxicity levels, suggesting it may be a viable candidate for further development.
Study on Antiviral Activity
A study published in MDPI explored the antiviral potential of various heterocycles, including derivatives related to 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide. The findings indicated that certain structural modifications enhanced antiviral efficacy against HIV with EC50 values reaching as low as 3.98 µM, demonstrating the importance of molecular structure in biological activity .
Mechanistic Studies
Research conducted on enzyme inhibition mechanisms highlighted that compounds similar to 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide can act as allosteric modulators for specific GPCRs, influencing receptor activity without directly competing with endogenous ligands . This mode of action is particularly relevant for developing drugs with fewer side effects.
Q & A
What are the common synthetic routes for preparing 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide, and how do reaction conditions influence yield?
Basic Question
A typical synthesis involves condensation reactions between chloroacetyl chloride and aminopyridine derivatives under reflux conditions. For example, a related chloroacetamide compound (2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide) was synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by recrystallization . Adjusting the molar ratio of reactants, solvent choice (e.g., triethylamine as a base), and reaction time can optimize yield. Lower yields may result from incomplete substitution or side reactions, which can be monitored via TLC .
Which spectroscopic techniques are most effective for characterizing 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide, and what key spectral markers should researchers prioritize?
Basic Question
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical. IR spectra typically show strong C=O stretching (~1640–1650 cm⁻¹) and NH absorption (~3050–3489 cm⁻¹) . In H NMR, the acetamide’s -CH group resonates at δ ~4.1 ppm, while the pyridine ring protons and NH signals appear in aromatic (δ ~7.0–7.6 ppm) and downfield regions (δ ~7.2 ppm for NH), respectively . C NMR should confirm the carbonyl carbon (C=O) at ~165–170 ppm and pyridine carbons between 110–150 ppm.
How can computational methods improve the design and optimization of reactions involving 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide?
Advanced Question
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can predict transition states, intermediates, and energetics. For instance, ICReDD’s approach combines computational modeling with experimental data to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . This is particularly useful for identifying side reactions, such as the formation of bis-thiophene derivatives observed during chloroacetamide synthesis .
How should researchers resolve contradictions in spectral data during structural elucidation?
Advanced Question
Conflicting spectral data (e.g., unexpected NH signals or missing carbonyl peaks) may arise from tautomerism or impurities. For example, in chloroacetamide derivatives, keto-enol tautomerism can shift C=O IR peaks. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular weight and 2D NMR (e.g., HSQC, HMBC) to assign connectivity. In one study, unexpected NMR signals for a trichloroethane byproduct were resolved by isolating the compound and re-analyzing its structure .
What strategies are effective for optimizing regioselectivity in substitution reactions involving the pyridine ring?
Advanced Question
Regioselectivity in pyridine derivatives can be controlled by electronic and steric factors. For example, substituents at the 5-methyl-2-oxo position may direct electrophilic attacks to the 3-position due to electron-withdrawing effects. Using protecting groups (e.g., Boc for NH) or Lewis acid catalysts (e.g., ZnCl) can enhance selectivity. Computational modeling of charge distribution on the pyridine ring can further guide reagent selection .
What are the key considerations for scaling up laboratory-scale syntheses of this compound while maintaining purity?
Advanced Question
Scale-up requires addressing exothermic reactions and purification challenges. For instance, substituting batch reactors with flow chemistry setups can improve heat dissipation during chloroacetyl chloride addition . Recrystallization solvents (e.g., pet-ether or ethanol-water mixtures) must be optimized to avoid oiling out, as seen in similar acetamide syntheses . Purity can be monitored via HPLC with UV detection at 254 nm, targeting >98% area under the curve.
How do structural modifications (e.g., substituents on the pyridine ring) impact the compound’s reactivity and biological activity?
Advanced Question
Electron-donating groups (e.g., methyl at the 5-position) increase pyridine ring electron density, potentially enhancing nucleophilic substitution. Conversely, electron-withdrawing groups (e.g., chloro) may stabilize intermediates in condensation reactions. Biological activity, such as enzyme inhibition, can be probed via docking studies targeting proteins with conserved acetamide-binding pockets (e.g., kinases or proteases) .
What analytical pitfalls are common in quantifying this compound in complex matrices (e.g., biological samples)?
Advanced Question
Matrix interference (e.g., proteins or salts) can suppress LC-MS signals. Use stable isotope-labeled internal standards (e.g., C-acetamide) for accurate quantification. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates. For UV detection, ensure the mobile phase (e.g., acetonitrile-phosphate buffer) does not overlap with the compound’s λmax (~270–290 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
